3',4',5',5,7-Pentamethoxyflavone, also known as PMF, is a flavonoid belonging to the subclass of flavones. Its chemical formula is and it has a molecular weight of 372.37 g/mol. This compound features a complex structure characterized by five methoxy groups attached to its flavone backbone, which consists of two aromatic rings connected by a three-carbon chain with a double bond between C2 and C3. PMF can be extracted from various plant sources, including Bauhinia championii, Ficus formosana, and Cedrela species .
The proposed mechanism of action of PMF focuses on its potential to inhibit the Nrf2 signaling pathway []. Nrf2 activation can promote resistance to chemotherapy by inducing the expression of genes involved in detoxification and antioxidant defense. PMF may downregulate Nrf2, making cancer cells more susceptible to the cytotoxic effects of chemotherapeutic drugs []. However, further studies are needed to fully understand the precise mechanism at the molecular level.
Research indicates that PMF exhibits significant biological activities, including:
The synthesis of 3',4',5',5,7-Pentamethoxyflavone can be achieved through various organic reactions. While specific synthetic pathways from natural sources are not extensively documented, laboratory synthesis typically involves multi-step organic reactions that create the flavone structure and introduce methoxy groups. Common methods include:
PMF has potential applications in several fields:
Studies on PMF's interactions focus primarily on its modulation of cellular pathways related to cancer treatment. For instance, its ability to inhibit Nrf2 signaling suggests potential for enhancing the efficacy of existing chemotherapies by overcoming drug resistance mechanisms . Further research is needed to elucidate the full spectrum of its interactions at the molecular level.
Several compounds share structural similarities with 3',4',5',5,7-Pentamethoxyflavone, particularly other methoxy-substituted flavones. Some notable examples include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Quercetin | Contains multiple hydroxyl groups | Known for strong antioxidant properties |
Luteolin | Has three hydroxyl groups and one methoxy group | Exhibits anti-inflammatory effects |
3',4'-Dimethoxyflavone | Two methoxy groups on the flavone backbone | Less studied compared to PMF |
5-Hydroxy-3',4',5'-trimethoxyflavone | Contains three methoxy groups | Notable for its DNA protective properties |
3',4',5',5,7-Pentamethoxyflavone exhibits the molecular formula C₂₀H₂₀O₇, representing a flavone compound with five methoxy substituents [1]. The compound possesses a molecular weight of 372.4 grams per mole, as confirmed through computational analysis by PubChem [1]. The monoisotopic mass has been precisely determined to be 372.120903 daltons [6]. The compound is registered under Chemical Abstracts Service number 53350-26-8, providing definitive identification in chemical databases [1]. Additional identification parameters include the PubChem compound identifier 493376 and ChemSpider identification number 431803 [1] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₀H₂₀O₇ | [1] |
Molecular Weight | 372.4 g/mol | [1] |
Monoisotopic Mass | 372.120903 Da | [6] |
CAS Registry Number | 53350-26-8 | [1] |
PubChem CID | 493376 | [1] |
ChemSpider ID | 431803 | [6] |
The systematic International Union of Pure and Applied Chemistry name for this compound is 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one [1]. The molecular structure consists of a flavone backbone with methoxy groups positioned at the 3', 4', 5', 5, and 7 positions [1]. The compound exhibits a planar flavone framework typical of flavonoid structures, with the planarity dependent on structural and electronic forces that stabilize charge distribution [40].
The stereochemical analysis reveals that 3',4',5',5,7-Pentamethoxyflavone contains no defined stereocenter atoms, indicating the absence of chiral centers in the molecular structure [14]. The compound demonstrates undefined bond stereocenter count of zero, confirming its achiral nature [14]. The structural arrangement features a chromen-4-one core system with a phenyl ring substituted with three methoxy groups at positions 3', 4', and 5', while the chromen system bears methoxy substituents at positions 5 and 7 [1].
The canonical Simplified Molecular Input Line Entry System representation is COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC, providing precise structural information for computational applications [6]. The compound's heavy atom count totals 27 atoms, with six rotatable bonds contributing to conformational flexibility [14] [32].
3',4',5',5,7-Pentamethoxyflavone exhibits a melting point of 194°C under standard atmospheric conditions [11] [12]. The compound typically appears as a solid material at room temperature, presenting in powder to crystalline powder form [13]. The crystalline characteristics demonstrate white to light beige coloration, indicating high purity levels in commercial preparations [13]. The material maintains structural integrity under normal ambient conditions of temperature and pressure [34].
Property | Value | Reference |
---|---|---|
Melting Point | 194°C | [11] [12] |
Physical State | Solid | [13] |
Crystalline Form | Powder to crystalline powder | [13] |
Color | White to light beige | [13] |
The solubility characteristics of 3',4',5',5,7-Pentamethoxyflavone demonstrate significant variation across different solvent systems. In dimethyl sulfoxide, the compound exhibits excellent solubility at 22.5 milligrams per milliliter, equivalent to 60.4 millimolar concentration [9]. Sonication is recommended to achieve optimal dissolution in dimethyl sulfoxide solutions [9]. The compound demonstrates solubility in various organic solvents including chloroform and methanol [18].
Additional solvent compatibility includes ethyl acetate, acetone, and dichloromethane, indicating broad organic solvent solubility [2]. The relative density of the compound has been determined to be 1.244 grams per cubic centimeter [9]. Water solubility data remains undetermined in current literature, suggesting limited aqueous solubility typical of highly methoxylated flavonoids [17].
Solvent | Solubility | Reference |
---|---|---|
DMSO | 22.5 mg/mL (60.4 mM) | [9] |
Chloroform | Soluble | [18] |
Methanol | Soluble | [18] |
Ethyl Acetate | Soluble | [2] |
Acetone | Soluble | [2] |
Dichloromethane | Soluble | [2] |
Spectroscopic analysis of 3',4',5',5,7-Pentamethoxyflavone provides comprehensive structural characterization through multiple analytical techniques. Ultraviolet detection reveals maximum absorption at 324 nanometers, consistent with flavone chromophore characteristics [22]. High-performance liquid chromatography analysis typically shows retention times of approximately 19.3 minutes under standard analytical conditions [26].
Proton nuclear magnetic resonance spectroscopy in deuterated chloroform demonstrates characteristic signals at δ 7.07 (singlet, 2H), 6.62 (singlet, 1H), 6.57 (doublet, J = 2.3 Hz, 1H), and 6.38 (doublet, J = 2.3 Hz, 1H) for aromatic protons [36]. Methoxy group protons appear as singlets at δ 3.96 (9H), 3.93 (3H), and 3.92 (3H) [36].
Carbon-13 nuclear magnetic resonance analysis reveals signals at δ 177.65, 164.09, 160.84, 160.52, 159.82, 153.48, 140.72, 126.72, 109.10, 108.77, 103.27, 96.19, 92.87, 61.04, 56.43, 56.33, and 55.8, corresponding to carbonyl, aromatic, and methoxy carbons [36]. Mass spectrometry analysis shows molecular ion peaks at m/z 373 [M + H]⁺, confirming molecular weight determination [36].
Technique | Key Data | Reference |
---|---|---|
UV Detection | λmax = 324 nm | [22] |
¹H NMR (CDCl₃) | δ = 7.07 (s, 2H), 6.62 (s, 1H), 6.57 (d, J = 2.3 Hz, 1H), 6.38 (d, J = 2.3 Hz, 1H), 3.96 (s, 9H), 3.93 (s, 3H), 3.92 (s, 3H) | [36] |
¹³C NMR (CDCl₃) | δ = 177.65, 164.09, 160.84, 160.52, 159.82, 153.48, 140.72, 126.72, 109.10, 108.77, 103.27, 96.19, 92.87, 61.04, 56.43, 56.33, 55.8 | [36] |
Mass Spectrometry | m/z: 373 [M + H]⁺ | [36] |
Crystal structure investigations of related pentamethoxyflavone compounds reveal significant insights into hydrogen bonding patterns and molecular packing arrangements. X-ray crystallographic studies of structurally similar compounds demonstrate that flavone frameworks typically adopt planar conformations with intermolecular hydrogen bonding networks governing crystal packing [23] [24]. The presence of multiple methoxy substituents influences crystal lattice stability through van der Waals interactions and dipole-dipole forces [39].
Crystal structure analysis of flavonoid compounds indicates that methoxylated derivatives exhibit reduced hydrogen bonding capacity compared to hydroxylated analogs, resulting in different packing motifs [42]. The planarity of the flavone framework depends on structural and electronic forces that stabilize negative charge distribution on the carbonyl oxygen atom [40]. Computational studies suggest that methoxy groups at multiple positions create steric interactions that may influence overall molecular geometry and crystal packing efficiency [39].
Topological polar surface area calculations indicate a value of 72.5 square angstroms for 3',4',5',5,7-Pentamethoxyflavone, reflecting the compound's hydrogen bonding potential and membrane permeability characteristics [14]. The molecular complexity parameter of 534 suggests moderate structural complexity typical of pentasubstituted flavonoids [14].
Chemical stability studies demonstrate that 3',4',5',5,7-Pentamethoxyflavone maintains structural integrity under appropriate storage conditions. The compound exhibits long-term stability when stored as a solid powder at temperatures between -20°C and +8°C [9] [11] [12]. Under these conditions, the material remains stable for up to three years without significant degradation [9].
Solution stability varies considerably depending on solvent and storage conditions. In dimethyl sulfoxide solutions stored at -80°C, the compound maintains stability for one year, while storage at -20°C reduces stability to one month [37]. Biological matrix stability studies reveal that the compound retains 96.6 to 100 percent of its original concentration in blood and plasma samples stored at -20°C for two days [26] [43]. Extended storage for seven days results in decreased retention ranging from 84.3 to 92.6 percent [26] [43].
Environmental stability assessment indicates susceptibility to degradation upon exposure to air and light conditions [45]. The material demonstrates resistance to thermal decomposition below its melting point, with no specific decomposition temperature determined under standard analytical conditions [35]. Chemical reactivity studies suggest that the compound may undergo oxidative degradation through formation of reactive intermediates when exposed to strong oxidizing agents [34].
Condition | Stability | Reference |
---|---|---|
Storage at -20°C (powder) | Stable for 3 years | [9] |
Storage at +2 to +8°C | Stable | [11] [12] |
Blood/plasma (2 days, -20°C) | 96.6-100% retention | [26] [43] |
Blood/plasma (7 days, -20°C) | 84.3-92.6% retention | [26] [43] |
Air and light exposure | Susceptible to degradation | [45] |
DMSO solution (-80°C) | Stable for 1 year | [37] |
DMSO solution (-20°C) | Stable for 1 month | [37] |